6-Methyl-2,1,3-benzothiadiazol-4-amine
Description
Significance of the Benzothiadiazole Core in Contemporary Chemical Research
The 2,1,3-benzothiadiazole (B189464) unit is recognized as an important component in the development of photoluminescent compounds. researchgate.net The inherent electron-withdrawing nature of the thiadiazole ring, combined with the aromaticity of the fused benzene (B151609) ring, imparts favorable electronic characteristics to the molecule. This has led to its extensive use in the creation of materials for organic electronics. researchgate.net
The structure of 2,1,3-benzothiadiazole has been known since the 19th century and can be readily synthesized from o-phenylenediamine (B120857). mdpi.com The study of its derivatives is a dynamic area of research, with a continuous exploration of new synthetic methodologies and applications. The stability and reactivity of the benzothiadiazole core allow for a variety of chemical modifications, leading to a diverse library of compounds with tailored properties.
Overview of Substituted 2,1,3-Benzothiadiazoles in Advanced Applications
Substituted 2,1,3-benzothiadiazoles have found utility in a range of advanced applications, primarily driven by their optoelectronic properties. These derivatives are integral components in the design of:
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the benzothiadiazole core makes it a suitable building block for emissive materials in OLEDs. researchgate.netmdpi.com
Solar Cells: Benzothiadiazole-based compounds are employed in the fabrication of organic solar cells, where they can function as electron acceptors or as components of light-absorbing dyes. researchgate.netmdpi.com
Fluorescent Probes: The inherent fluorescence of many benzothiadiazole derivatives has led to their use as probes in various sensing and imaging applications. mdpi.com
Coordination Chemistry: The nitrogen atoms in the thiadiazole ring and substituents on the benzene ring can act as coordination sites for metal ions, leading to the formation of metal complexes with interesting photophysical properties. rsc.orgnih.gov
The versatility of the benzothiadiazole scaffold allows for the fine-tuning of its electronic and photophysical properties through the introduction of various substituent groups on the benzene ring.
Structural Context of 6-Methyl-2,1,3-benzothiadiazol-4-amine within Benzothiadiazole Chemistry
This compound is a specific derivative of the 2,1,3-benzothiadiazole core. Its chemical structure is characterized by an amino group (-NH2) at the 4-position and a methyl group (-CH3) at the 6-position of the benzothiadiazole ring system.
| Property | Value |
| CAS Number | 89792-42-7 bldpharm.comcymitquimica.com |
| Molecular Formula | C₇H₇N₃S bldpharm.com |
| Molecular Weight | 165.22 g/mol bldpharm.comcymitquimica.com |
The presence of both an electron-donating amino group and a weakly electron-donating methyl group on the benzothiadiazole core suggests that this molecule will have distinct electronic and steric properties compared to the unsubstituted parent compound. These substitutions can influence the molecule's reactivity, solubility, and its interactions with other molecules and metal ions.
Detailed research findings and specific applications for this compound are not extensively documented in publicly available scientific literature. However, its structure suggests its potential as a versatile precursor in several areas:
Medicinal Chemistry: The benzothiadiazole scaffold is of interest in drug discovery, and the specific substitution pattern of this compound could be explored for biological activity.
Materials Science: As a substituted benzothiadiazole, it could be investigated as a building block for novel organic electronic materials.
Coordination Chemistry: The amino group provides a potential coordination site for metal ions, making it a candidate ligand for the synthesis of new metal complexes.
The compound can be expected to undergo chemical reactions typical for aromatic amines and benzothiadiazoles, such as oxidation, reduction, and substitution, allowing for further functionalization to create more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARIYVMNUPYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326230 | |
| Record name | 6-methyl-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-42-7 | |
| Record name | NSC525611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Spectroscopic Analysis of 6 Methyl 2,1,3 Benzothiadiazol 4 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including derivatives of 6-Methyl-2,1,3-benzothiadiazol-4-amine. Through the analysis of various NMR experiments, the precise connectivity of atoms and the spatial arrangement of substituents can be determined.
Proton (1H) and Carbon (13C) NMR Applications
Proton (1H) and Carbon-13 (13C) NMR spectroscopy provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are instrumental in assembling the molecular framework.
For analogues of this compound, the aromatic protons on the benzothiadiazole core typically resonate in the downfield region of the 1H NMR spectrum, generally between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. For instance, the electron-donating amino group will shield the adjacent protons, causing them to appear at a relatively higher field (lower ppm), while the electron-withdrawing nature of the thiadiazole ring deshields the protons. The methyl group protons typically appear as a singlet in the upfield region, around 2.3-2.6 ppm.
In the 13C NMR spectrum, the carbon atoms of the aromatic ring exhibit signals in the range of 100-160 ppm. The carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring are typically found at the lower field end of this range. The methyl carbon signal is observed in the upfield region, usually between 15 and 25 ppm.
A representative dataset for a closely related analogue, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, in CDCl₃, illustrates the typical chemical shift ranges. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1H | 7.49–7.40 (m) | Aromatic CH |
| 1H | 6.57 (t, J = 5.9 Hz) | Aromatic CH |
| 1H | 3.29 (s) | -N(CH₃)₂ |
| 13C | 156.90, 149.29, 144.43 | Aromatic C (ipso) |
| 13C | 130.73, 111.13, 108.85 | Aromatic CH |
| 13C | 42.59 | -N(CH₃)₂ |
1D-NOESY NMR for Regioisomer Distinction
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is influenced by the proximity of another nucleus in space, regardless of the number of bonds separating them. One-dimensional NOE spectroscopy (1D-NOESY) is a powerful technique for determining the spatial relationships between protons within a molecule, which is particularly useful for distinguishing between regioisomers. acs.org
In the synthesis of substituted benzothiadiazoles, different regioisomers can be formed. For example, in this compound, the methyl and amino groups are in a specific positional arrangement. A potential regioisomer could be 5-Methyl-2,1,3-benzothiadiazol-4-amine. While 1H and 13C NMR can provide clues, 1D-NOESY can offer definitive proof of the regiochemistry.
By selectively irradiating the methyl protons, one can observe NOE enhancements for the protons that are spatially close. In the case of this compound, irradiation of the C6-methyl protons would be expected to show an NOE enhancement for the proton at C5 and potentially the proton at C7, depending on the molecular conformation. Conversely, in the 5-methyl isomer, irradiation of the C5-methyl protons would result in NOE enhancements for the protons at C4 (amino group proton) and C6. The presence or absence of these specific NOE signals allows for the unambiguous assignment of the correct regioisomeric structure. acs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of a compound and assessing its purity. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For analogues of this compound, HRMS is used to verify the expected molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information that corroborates the data from NMR spectroscopy. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules.
For instance, the mass spectrum of 4-amino-5-chloro-2,1,3-benzothiadiazole, a related compound, shows a molecular ion peak corresponding to its molecular weight. nih.gov The isotopic pattern of the molecular ion is also diagnostic, especially in the presence of elements like chlorine or bromine with their characteristic isotopic distributions.
| Ion | m/z (relative intensity) | Assignment |
|---|---|---|
| [M]⁺ | 185 | Molecular Ion |
| [M+2]⁺ | 187 | Isotopic peak due to 37Cl |
| Fragment | 150 | Loss of Cl |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
For this compound and its analogues, the FTIR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine typically appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl group are expected in the ranges of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is typically found between 1250 and 1350 cm⁻¹. The benzothiadiazole ring itself will have a unique fingerprint of vibrational modes in the lower frequency region of the spectrum. nih.gov
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H stretch (amine) | 3300 - 3500 | FTIR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H stretch (methyl) | 2850 - 3000 | FTIR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | FTIR, Raman |
| C-N stretch | 1250 - 1350 | FTIR, Raman |
Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Studies
UV-Visible absorption and photoluminescence spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of molecules. These methods are particularly informative for conjugated aromatic systems like the benzothiadiazole derivatives, which often exhibit interesting photophysical properties. mdpi.com
The UV-Visible absorption spectrum of this compound analogues typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The benzothiadiazole core is an electron-accepting moiety, and the presence of an electron-donating amino group can lead to an intramolecular charge transfer (ICT) transition, which often appears as a long-wavelength absorption band. The position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. chemicalbook.com
Many benzothiadiazole derivatives are fluorescent, and their photoluminescence spectra can provide insights into their excited-state dynamics. The emission wavelength, quantum yield, and fluorescence lifetime are key parameters that characterize the emissive properties of these compounds. Similar to the absorption spectra, the emission spectra can also exhibit solvatochromism. chemicalbook.com
| Compound | Solvent | λabs (nm) | λem (nm) | Reference |
|---|---|---|---|---|
| 4-Amino-2,1,3-benzothiadiazole | Toluene | - | - | researchgate.net |
| N,N-dimethyl-4-amino-2,1,3-benzothiadiazole | Hexane | 432 | 529 | mdpi.com |
| N,N-dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile | 457 | 620 | mdpi.com |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsional angles, as well as how the molecules pack in the crystal lattice. This information is crucial for understanding intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which can significantly influence the physical properties of the material.
For analogues of this compound, XRD analysis can confirm the planarity of the benzothiadiazole ring system and reveal the orientation of the substituents. The amino group is a potential hydrogen bond donor, and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. Therefore, hydrogen bonding is expected to play a significant role in the crystal packing of these compounds. mdpi.com
The crystal structure of coordination complexes of 4-amino-2,1,3-benzothiadiazole has been studied, revealing the coordination modes of the ligand. rsc.org In the solid state, π-π stacking interactions between the aromatic rings of adjacent molecules are also commonly observed, which can influence the electronic properties of the material.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pcab |
| a (Å) | 7.575(2) |
| b (Å) | 7.683(2) |
| c (Å) | 24.329(6) |
| CCDC Number | 2295957 |
Electrochemical Analysis: Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of this compound analogues and related benzothiadiazole derivatives. This method provides valuable insights into the oxidation and reduction potentials, the stability of the generated radical ions, and the electronic structure (i.e., HOMO and LUMO energy levels) of these compounds. The inherent electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) (BTD) core, combined with the electron-donating character of the amino group, establishes a donor-acceptor (D-A) framework that dictates the electrochemical behavior of these molecules.
Studies on various BTD derivatives reveal that they are electrochemically active in both reduction and oxidation modes. rsc.org The reduction process is often a quasi-reversible one-electron process, attributed to the formation of a radical anion localized on the electron-deficient BTD moiety. rsc.org The potential at which this reduction occurs is influenced by the nature of the substituents on the benzothiadiazole ring system. For instance, the introduction of electron-donating groups, such as amino or alkoxy moieties, generally makes the reduction more difficult (shifts the potential to more negative values), while electron-withdrawing groups facilitate it.
The oxidation of these D-A compounds typically involves the electron-rich donor portion of the molecule. In many analogues, the oxidation process can be irreversible, often leading to the formation of dimers or polymers, especially in molecules designed for electropolymerization. semanticscholar.org The oxidation potential provides an estimate of the Highest Occupied Molecular Orbital (HOMO) energy level, while the reduction potential is related to the Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.com The difference between these potentials allows for the calculation of the electrochemical band gap, a crucial parameter for applications in organic electronics. mdpi.com
For example, a study on donor-acceptor-donor (D-A-D) triads incorporating a BTD acceptor core showed that these compounds are oxidized at potentials ranging from +0.01 to +0.37 V (vs ferrocenium/ferrocene) and are reduced at potentials between -1.95 to -1.74 V. The specific potentials are modulated by the alkyl substitution pattern on the donor units. Another investigation into novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles reported reversible reduction peaks around -0.86 V (vs Ag/AgCl), with the similarity in potential attributed to the LUMO being localized on the common BTD acceptor fragment. nih.gov The irreversible oxidation for these compounds was observed between 1.2–1.5 V, with variations stemming from the different donor substituents. nih.gov The electrochemical behavior of poly(4-amino-2,1,3-benzothiadiazole) films has also been explored, demonstrating the participation of the amino group in the electrochemical process. researchgate.net
The electrochemical properties of selected benzothiadiazole analogues are summarized in the table below, illustrating the influence of different structural motifs on their redox potentials and energy levels.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reaction Mechanism Insights
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. In the context of this compound analogues, EPR spectroscopy could theoretically provide profound insights into reaction mechanisms that proceed via radical intermediates. By detecting and characterizing these paramagnetic species, one could elucidate mechanistic pathways, understand electron transfer processes, and identify transient intermediates that are otherwise invisible to other spectroscopic methods.
However, a review of the available scientific literature indicates that specific studies employing EPR spectroscopy to investigate the reaction mechanisms of this compound or its close analogues are not widely reported. The research focus has predominantly been on the photophysical and electrochemical properties of the stable, closed-shell forms of these molecules.
While direct mechanistic studies on the titled compound's analogues are scarce, foundational EPR studies have been conducted on the radical anion of the parent 2,1,3-benzothiadiazole heterocycle. These studies confirm that upon one-electron reduction, a stable radical anion is formed where the unpaired electron is delocalized over the heterocyclic ring system. The analysis of the EPR spectrum, including the g-value and hyperfine coupling constants with the nitrogen and hydrogen nuclei, provides a detailed map of the spin density distribution within the molecule. This fundamental information confirms the electron-accepting nature of the BTD core, which is a key aspect of its reactivity and electronic properties.
For instance, the EPR spectra of 1,2,4-benzothiadiazinyl radicals, a related but different heterocyclic system, have been characterized. nih.gov These radicals exhibit spectra arising from the coupling of the unpaired electron to the nitrogen atoms within the ring, indicating that the electronic structure is only slightly perturbed by substitution on the fused benzo ring. nih.gov While this does not directly describe the reaction mechanisms of this compound analogues, it demonstrates the utility of EPR in characterizing the electronic structure of related radical species.
The application of EPR to elucidate reaction mechanisms would be most relevant in contexts such as photochemical reactions, redox processes, or polymerization initiation steps where single-electron transfer events are proposed to occur. Future research in this area could involve in-situ EPR spectroelectrochemistry, where radical ions are generated within the EPR spectrometer's resonant cavity, allowing for their direct detection and characterization as they are formed. Such studies would be invaluable for confirming proposed radical-based reaction pathways for this class of compounds.
Computational Chemistry and Theoretical Investigations of 6 Methyl 2,1,3 Benzothiadiazol 4 Amine and Its Electronic Structure
Density Functional Theory (DFT) Calculations for Ground and Excited State Properties
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of BTD derivatives due to its favorable balance of computational cost and accuracy. nih.gov Functionals like B3LYP and range-separated hybrids such as ωB97X, paired with appropriate basis sets (e.g., 6-311G(d,p) or def2-TZVP), are commonly employed to predict a variety of molecular properties. nih.govmdpi.comdiva-portal.org
The first step in computational analysis is typically geometry optimization, which seeks the lowest energy conformation of the molecule. For BTD derivatives, the fused ring system is expected to be nearly planar. mdpi.com Full geometry optimization of related molecules, such as N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, has been successfully carried out using DFT methods like B3LYP/def2-SVP without symmetry constraints to locate the genuine minima on the potential energy surface. nih.gov
For 6-Methyl-2,1,3-benzothiadiazol-4-amine, theoretical calculations would establish the precise bond lengths, bond angles, and dihedral angles. The orientation of the amine (-NH2) and methyl (-CH3) groups relative to the benzothiadiazole plane is of particular interest. The amino group is generally found to be roughly coplanar with the benzothiazole (B30560) ring in similar structures, which maximizes electronic conjugation. nih.gov Conformational analysis would reveal the rotational barriers and preferred orientations of these substituent groups.
Table 1: Representative Optimized Geometrical Parameters for the Benzothiadiazole Ring (Note: This table is illustrative, based on typical data for BTD derivatives. Specific values for this compound require dedicated calculation.)
| Parameter | Typical Value Range |
| C-C (aromatic) | 1.39 - 1.42 Å |
| C-N | 1.37 - 1.40 Å |
| C-S | 1.73 - 1.76 Å |
| N-S | 1.62 - 1.65 Å |
| C-N-S angle | ~110° - 112° |
| N-S-N angle | ~100° - 102° |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and reactivity of a molecule. chemmethod.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key parameter that influences the molecule's electronic transitions and stability. chemmethod.commaterialsciencejournal.org
In donor-acceptor molecules based on the BTD framework, the electron-accepting BTD core and electron-donating substituents dictate the nature of the frontier orbitals. mdpi.com For amino-substituted benzothiadiazoles, the HOMO is typically distributed across the entire molecule, including the electron-donating amino group, while the LUMO is predominantly localized on the electron-deficient benzothiadiazole moiety. mdpi.comnih.gov The introduction of a methyl group, an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a smaller energy gap.
Calculations on related small-donor molecules with a BTD core have shown that the HOMO-LUMO energy gap can be effectively tuned by modifying substituents. mdpi.comnih.gov
Table 2: Calculated Frontier Orbital Energies for Related Benzothiadiazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Egap (eV) |
| 4,7-di(thiophen-2-yl)BTD | B3LYP/6-31G(d) | -5.31 | -2.93 | 2.38 |
| N,N-Dimethyl-4-amino-BTD | ωB97X/def2-TZVP | - | - | ~2.5 |
Prediction of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra and predict the maximum absorption wavelengths (λmax). mdpi.commaterialsciencejournal.org These calculations provide insights into the nature of electronic transitions, which are often dominated by the HOMO→LUMO transition for BTD-based dyes. nih.gov
For various BTD derivatives, TD-DFT calculations have successfully predicted the electronic transitions responsible for their absorption properties. mdpi.comnih.gov For instance, in N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the electronic transitions related to absorption and emission properties were directly associated with the HOMO–LUMO energy gap. mdpi.com It is a common observation that theoretical λmax values calculated in a vacuum are often red-shifted compared to experimental results obtained in a solvent. nih.gov
Table 3: Predicted Spectroscopic Data for a Benzothiadiazole Derivative (Note: Data is for 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole as a representative example.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 623 | > 1.0 | HOMO → LUMO |
| S0 → S2 | 413 | > 1.0 | HOMO → LUMO+1 |
Ab Initio and Composite Quantum Chemical Methods
For higher accuracy in energetic predictions, ab initio and composite quantum chemical methods are employed. nih.gov These methods, such as the widely used Gaussian-n (Gn) theories (e.g., G3), build upon foundational ab initio calculations like Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) to systematically approximate the exact solution of the Schrödinger equation. nih.govnih.gov
The G3(MP2)//B3LYP composite method, for example, involves performing geometry optimization at the B3LYP level of theory, followed by a series of single-point energy calculations at higher levels of theory with larger basis sets. nih.govresearchgate.net These calculations are then combined to extrapolate a highly accurate total electronic energy. Such methods are particularly valuable for obtaining reliable thermochemical data, such as enthalpies of formation. researchgate.net
Thermochemical Property Prediction (e.g., Enthalpies of Formation)
High-level composite methods are the gold standard for the computational prediction of thermochemical properties. The standard molar enthalpy of formation (ΔfH°) in the gas phase is a critical thermodynamic parameter that defines a compound's stability. nih.gov
A combined experimental and computational study on the parent 2,1,3-benzothiadiazole (B189464) molecule successfully used the G3(MP2)//B3LYP method to calculate its gas-phase enthalpy of formation. researchgate.net The theoretical value was derived by calculating the enthalpies of several hypothetical, well-balanced chemical reactions. This approach minimizes systematic errors and yields results that are in close agreement with experimental data. researchgate.netresearchgate.net For this compound, a similar computational strategy would be expected to provide a reliable estimate of its ΔfH°, accounting for the energetic contributions of the methyl and amine functional groups.
Table 4: Gas-Phase Standard Molar Enthalpy of Formation for 2,1,3-Benzothiadiazole
| Compound | Method | ΔfH°(g, 298.15 K) (kJ·mol−1) |
| 2,1,3-Benzothiadiazole | G3(MP2)//B3LYP | 276.6 ± 2.5 |
Aromaticity Assessment of the Benzothiadiazole Ring System
Aromaticity is a fundamental concept in chemistry that relates to cyclic delocalization of π-electrons and enhanced stability. The aromatic character of the BTD ring system has been evaluated computationally using magnetic criteria, such as Nucleus-Independent Chemical Shifts (NICS). researchgate.net NICS values are calculated at the center of a ring; a significant negative value is indicative of aromatic character, while a value near zero or positive suggests non-aromatic or anti-aromatic character, respectively.
For the parent 2,1,3-benzothiadiazole, NICS calculations have shown that the six-membered benzene (B151609) ring retains a significant degree of aromaticity, while the five-membered thiadiazole ring is essentially non-aromatic. researchgate.net This finding is crucial for understanding the reactivity of the BTD system, suggesting that electrophilic substitution would preferentially occur on the carbocyclic ring. The presence of the electron-donating amine and methyl groups on this ring in this compound would further influence its electronic structure but is not expected to fundamentally alter the distinct aromatic characters of the two fused rings. researchgate.net
Table 5: Calculated NICS(0) Values for the 2,1,3-Benzothiadiazole Ring System
| Ring System | NICS(0) Value | Aromatic Character |
| Benzene Ring | -8.1 | Aromatic |
| Thiadiazole Ring | -1.1 | Non-aromatic |
Computational Studies on Reaction Mechanisms and Pathways
Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and determining the most likely reaction pathways. For the 2,1,3-benzothiadiazole (BTD) family, theoretical calculations have been pivotal in understanding functionalization reactions.
For instance, research on the derivatization of the BTD core has explored the generation of highly reactive intermediates like heteroarynes. nih.govacs.org DFT calculations have been employed to predict the viability of forming the 2,1,3-benzothiadiazol-4,5-yne intermediate from an iodonium (B1229267) salt precursor. diva-portal.org Such studies confirm the feasibility of proposed synthetic routes and provide a detailed, atomistic-level understanding of the reaction progress. acs.orgresearchgate.net The presence of the methyl and amine groups in this compound would be expected to influence the energetics of such pathways through their electronic donating effects, a hypothesis that could be rigorously tested through further computational analysis.
Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies, allowing for the determination of activation energies that govern reaction rates. By locating the saddle point on the potential energy surface corresponding to the transition state, chemists can gain a quantitative understanding of a reaction's feasibility. researchgate.net
In the context of reactions involving BTD and its derivatives, TS analysis would be applied to:
C-H Functionalization: Determining the energy barriers for directed metalation or borylation at different positions on the benzene ring.
Cycloaddition Reactions: Analyzing the transition states for reactions involving BTD-based intermediates, such as the trapping of a BTD-yne by an arynophile. mdpi.com
Nucleophilic Substitution: Calculating the activation energy for the displacement of leaving groups on the BTD ring.
Theoretical investigations into the aminolysis of esters, for example, have shown that computational methods can effectively determine transition state structures and energies for both concerted and stepwise mechanisms, including the role of catalysts in lowering activation barriers. researchgate.net Similar principles would apply to studying the reactions of the amine group in this compound.
DFT calculations are particularly powerful for predicting the regioselectivity of reactions. For unsymmetrical intermediates, computational models can accurately forecast which site is more susceptible to attack. A prominent example within the BTD literature is the study of the 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.govacs.org
Garg and Houk's Aryne Distortion Model posits that nucleophilic attack on a strained aryne will preferentially occur at the carbon atom involved in the more linear, less distorted bond angle of the triple bond. diva-portal.org Computational modeling was used to predict the geometry of the BTD-yne and, consequently, the selectivity of its reactions. nih.govacs.org
DFT calculations at the B3LYP/6–311++G(d,p) level of theory predicted a significant distortion in the BTD-yne triple bond. nih.govacs.orgdiva-portal.org The internal bond angle at C4 was calculated to be 122.2°, while at C5 it was 132.1°. nih.govdiva-portal.org This difference (Δθ = 9.9°) strongly suggests that nucleophilic attack would be highly selective for the C5 position, a prediction that was subsequently confirmed by experimental results where trapping reactions yielded only the C5-attacked regioisomers. nih.govacs.orgdiva-portal.org
| Parameter | Value | Implication |
|---|---|---|
| Computational Method | B3LYP/6–311++G(d,p) | Standard DFT level for geometry and energy calculations. |
| Internal Bond Angle at C4 | 122.2° | More distorted, less linear carbon of the aryne. |
| Internal Bond Angle at C5 | 132.1° | Less distorted, more linear carbon of the aryne. |
| Aryne Distortion (Δθ) | 9.9° | Predicts high regioselectivity, as values > 8° typically result in near-complete selectivity. |
| Predicted Site of Nucleophilic Attack | C5 | Attack occurs at the "flatter" carbon atom as per the Aryne Distortion Model. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides valuable insights into the conformational dynamics, intermolecular interactions, and stability of molecular systems in various environments, such as in solution or complexed with biological macromolecules.
While MD simulations specifically targeting this compound are not prominently featured in the literature, studies on related benzothiazole structures highlight the utility of this technique. nih.govnih.gov For example, MD simulations have been used to investigate the binding stability of benzothiazole derivatives within the active site of the acetylcholinesterase (AChE) enzyme. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal:
The stability of the ligand-protein complex, measured by root-mean-square deviation (RMSD). nih.gov
Key intermolecular interactions, such as hydrogen bonds and pi-stacking, that anchor the molecule in the binding site. nih.gov
The conformational changes the molecule undergoes while bound to its target.
In one such study, a benzothiazole derivative formed a highly stable complex with the AChE active site, stabilizing after 50 ns and maintaining a low average RMSD for the remainder of the simulation. nih.gov Similarly, MD simulations over 200 ns were used to confirm that a novel benzo[d]thiazole compound could interact with and dissociate a bacterial protein dimer, confirming its mode of action as an antagonist. nih.gov These examples demonstrate that MD simulations are a powerful tool for understanding the dynamic behavior of benzothiazole-containing molecules and could be readily applied to elucidate the interactions of this compound in biological or material science contexts.
An exploration into the chemical behavior of this compound and its derivatives reveals a complex and multifaceted reactivity profile. This article delves into mechanistic studies concerning substitution reactions on the core heterocyclic structure, transformations involving the exocyclic amine functionality, and the coordination chemistry of these compounds with various metal centers. The inherent electronic properties of the benzothiadiazole system, modulated by the presence of both electron-donating amino and methyl groups, govern its interactions and synthetic utility.
Advanced Research Applications of 2,1,3 Benzothiadiazole Derivatives in Materials Science
Optoelectronic Materials Development
Derivatives of 2,1,3-benzothiadiazole (B189464) are foundational in the development of organic optoelectronic materials due to their excellent electronic properties and high photostability. researchgate.netmdpi.com The BTD core's electron-deficient nature makes it a key component in donor-acceptor (D-A) type molecules, which are crucial for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netpolyu.edu.hk The specific substitution pattern of 6-Methyl-2,1,3-benzothiadiazol-4-amine, featuring an electron-donating methyl group and a strongly electron-donating amino group, significantly influences the intramolecular charge transfer (ICT) characteristics, thereby tuning the material's energy levels (HOMO/LUMO) and optical bandgap for targeted device performance. acs.orgnih.gov
The 2,1,3-benzothiadiazole nucleus is extensively used in materials for organic light-emitting diodes, often serving as the core for fluorescent emitters. researchgate.netpolyu.edu.hk The introduction of a methyl group onto the BTD ring can influence the material's photophysical properties. For instance, methyl substitution has been shown to cause a blue shift in both absorption and emission spectra compared to non-methylated analogs. acs.org This effect is attributed to steric interactions that can alter the planarity and conjugation within the molecule. acs.org
In one study, a BTD-based dye with a methyl group positioned away from the donor moiety exhibited a blue shift in absorption and emission compared to its regioisomer where the methyl group was closer to the donor. acs.org This demonstrates that the precise placement of the methyl group plays a crucial role in tuning the electroluminescent characteristics. acs.org Materials based on 4-amino-2,1,3-benzothiadiazole have also been synthesized and shown to be highly fluorescent, making them suitable for OLED applications. mdpi.com The combination of the methyl and amino groups in this compound is expected to yield emitters with specific color and efficiency profiles, valuable for creating advanced fluorescent components in OLED displays.
Table 1: Effect of Methyl Substitution on Photophysical Properties of BTD-based Dyes
| Compound | Absorption Max (nm) | Emission Max (nm) | Note |
|---|---|---|---|
| Non-methylated BTD derivative | Varies | Varies | Baseline for comparison. |
| Methylated BTD derivative (D4) | 402 | 525 | Methyl group at C5 interrupts conjugation, causing a blue shift. acs.org |
In the field of organic photovoltaics, 2,1,3-benzothiadiazole derivatives are widely employed as electron-acceptor components in donor-acceptor copolymers for the active layer of organic solar cells. researchgate.netresearchgate.net The electron-deficient nature of the BTD unit helps to lower the material's LUMO energy level, facilitating efficient charge separation at the donor-acceptor interface. researchgate.netco-ac.com
The performance of BTD-based polymers in OSCs is highly dependent on the molecular structure, including the nature of the donor co-monomer and any substitutions on the BTD ring. researchgate.net The introduction of functional groups like the methyl and amino moieties in this compound can modulate the electronic energy levels and the optical absorption profile of the resulting material. acs.org This tuning is critical for optimizing the absorption of the solar spectrum and ensuring efficient energy level alignment with donor materials, such as PCBM derivatives, to maximize the power conversion efficiency of the solar cell. co-ac.comrsc.org While specific performance data for polymers based on this compound is not detailed in the provided context, the principles of molecular engineering suggest its potential for creating efficient photovoltaic materials. acs.org
2,1,3-Benzothiadiazole and its derivatives are key building blocks for organic semiconductors used in OFETs. researchgate.netresearchgate.net The performance of these materials, particularly their charge carrier mobility, is dictated by their molecular packing in the solid state and their frontier molecular orbital energy levels (HOMO and LUMO). acs.org Functionalizing the BTD core can significantly impact these properties.
For instance, incorporating strong electron-withdrawing groups like cyano or nitro groups onto the BTD ring can lower the LUMO level, enhancing electron transport and leading to n-type or ambipolar behavior in OFETs. nih.gov Conversely, the presence of electron-donating groups, such as the amino and methyl groups in this compound, would raise the HOMO level. This could make the resulting material more suitable for p-type (hole-transporting) applications. The design of high-performance OFETs relies on this ability to tune material properties through chemical modification. nih.govnih.gov The development of novel BTD-based semiconductors continues to push the performance of OFETs, approaching the capabilities of traditional silicon-based devices. acs.org
Table 2: Representative Mobilities of BTD-based Polymers in OFETs
| Polymer | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Type |
|---|---|---|---|
| PCDTT-DFBT | 0.38 | 0.17 | Ambipolar nih.gov |
| P1 (BTZI-TRTOR) | 0.51 | 0.86 | Ambipolar nih.gov |
Fluorescent Probes and Analyte Sensing Devices
The inherent fluorescence of the 2,1,3-benzothiadiazole core makes it an excellent platform for the design of fluorescent probes and sensors. mdpi.com These sensors operate through various photophysical mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission. researchgate.net The fluorescence properties of BTD derivatives are often highly sensitive to their local environment, a characteristic that is exploited for analyte detection. nih.gov
Derivatives such as this compound are designed to interact with specific analytes, leading to a measurable change in their fluorescence signal (e.g., intensity or wavelength). researchgate.net For example, a nitro-substituted BTD derivative has been developed as a fluorescent probe for detecting hypoxic conditions in tumor cells. nih.gov The probe's fluorescence is initially quenched by the nitro groups but is restored upon their reduction to amino groups in the hypoxic environment. nih.gov This "turn-on" sensing mechanism is a powerful tool in chemical and biological analysis. The methyl group in the 6-position can further modulate the photophysical properties and solubility of such probes. nih.gov
BTD-based compounds are versatile building blocks for chromogenic and fluorogenic chemosensors, which signal the presence of an analyte through a change in color or fluorescence. mdpi.com The design of these sensors typically involves coupling the BTD fluorophore to a receptor unit that selectively binds to the target analyte. This binding event alters the electronic structure of the molecule, triggering a change in its ICT character and thus its optical properties. mdpi.com
For example, BTD derivatives have been designed to detect a range of analytes, including metal ions (such as Al³⁺, Cr³⁺, and Fe³⁺), anions, and small neutral molecules. mdpi.comrsc.org The sensing mechanism often involves the modulation of the ICT process from a donor part of the molecule to the electron-accepting BTD core. mdpi.com The 4-amino group in this compound can act as a strong internal donor or as a binding site, making this scaffold particularly promising for the development of sensitive and selective chemosensors.
Advanced Materials for Wavelength Shifting
Wavelength-shifting materials absorb light at a shorter wavelength and re-emit it at a longer wavelength. This property is valuable in applications such as luminescent solar concentrators and scintillators. Benzothiadiazole-based fluorophores are excellent candidates for these materials due to their characteristic large Stokes shifts (the difference between the absorption and emission maxima) and broad absorption spectra. researchgate.net
Research into BTD-based dyes has demonstrated their ability to absorb light from the UV region up to 600 nm and exhibit strong fluorescence in the near-infrared region (around 700 nm). researchgate.net This significant shift is attributed to a strong intramolecular charge transfer character. Asymmetrical BTD structures, in particular, tend to show larger Stokes shifts due to greater changes in dipole moment upon excitation. researchgate.net The substitution pattern of this compound, with its donor (amino, methyl) and acceptor (BTD) components, is well-suited for creating materials with strong ICT and, consequently, large Stokes shifts, making them promising for advanced wavelength-shifting applications. researchgate.net
Polymer Chemistry and Covalent Organic Frameworks
The 2,1,3-benzothiadiazole (BT) core and its derivatives, including this compound, are foundational components in the development of advanced functional materials. Due to its electron-deficient nature, the BT moiety is a privileged building block for creating donor-acceptor (D-A) systems. rsc.orgacs.org This characteristic is extensively exploited in the fields of polymer chemistry, for applications in organic electronics, and in the construction of crystalline porous materials like covalent organic frameworks (COFs) for catalysis. rsc.orgrsc.org
In polymer chemistry , the BT unit is integral to the design of π-conjugated polymers that are crucial for devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgcjps.org These polymers are typically synthesized through methods like Stille coupling, which allows for the combination of electron-donating and electron-accepting monomers. rsc.orgbohrium.com The incorporation of the BT acceptor unit along the polymer backbone facilitates intramolecular charge transfer, which is key to tuning the material's optical and electronic properties. researchgate.net
Table 1: Properties of Selected Benzothiadiazole-Based Polymers for Organic Solar Cells
| Polymer Name | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | PCE (%) [Acceptor] |
|---|---|---|---|---|---|---|
| PBT4T-2OD | Thieno[3,2-b]thiophene-alt-quaterthiophene | 4,7-bis(5-bromothiophen-2-yl)benzo[c] cjps.orgrsc.orgbohrium.comthiadiazole | -5.25 | -3.42 | 1.83 | 4.89 [PC71BM] |
| PCBT4T-2OD | Thieno[3,2-b]thiophene-alt-quaterthiophene | 5-chloro-4,7-bis(5-bromothiophen-2-yl)benzo[c] cjps.orgrsc.orgbohrium.comthiadiazole | -5.39 | -3.49 | 1.90 | 8.21 [PC71BM] |
| PCCBT4T-2OD | Thieno[3,2-b]thiophene-alt-quaterthiophene | 5,6-dichloro-4,7-bis(5-bromothiophen-2-yl)benzo[c] cjps.orgrsc.orgbohrium.comthiadiazole | -5.51 | -3.52 | 1.99 | 6.12 [PC71BM] |
Data sourced from studies on chlorinated benzothiadiazole polymers. bohrium.comacs.org
In the realm of Covalent Organic Frameworks (COFs) , 2,1,3-benzothiadiazole serves as a powerful functional unit for constructing highly ordered, porous, and stable materials. rsc.org COFs are a class of crystalline polymers with tunable porosity and inherent structural designability. nih.gov The integration of BT units into the COF backbone creates donor-acceptor structures that enhance visible light absorption and promote the separation and transfer of photogenerated charge carriers. nih.govacs.org
These properties make BT-based COFs highly effective photocatalysts for a range of applications. Researchers have developed BT-functionalized COFs that demonstrate excellent stability and high efficiency in the photocatalytic reduction of aqueous Cr(VI) under visible light, achieving over 99% reduction without sacrificial agents. rsc.org Similarly, BT-containing COFs have been engineered for efficient hydrogen peroxide (H₂O₂) photosynthesis, with optimized structures yielding rates as high as 10,122 μmol g⁻¹ h⁻¹. acs.org The BT unit acts as a stable channel for photogenerated electrons, improving the efficiency of electron separation and transport, which is critical for the catalytic process. acs.org Further studies have focused on designing isoreticular sp² carbon-conjugated COFs based on BT and its derivatives for photocatalytic hydrogen generation. rsc.org These materials exhibit high chemical stability and photocatalytic activity, with hydrogen evolution rates reaching up to 1526 μmol g⁻¹ h⁻¹ under visible light. rsc.org
Table 2: Characteristics of Benzothiadiazole-Based Covalent Organic Frameworks
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Application | Performance Metric |
|---|---|---|---|---|---|
| TPB-BT-COF | 1,3,5-Tris(4-aminophenyl)benzene, 2,1,3-Benzothiadiazole-4,7-dicarbaldehyde | 1025 | 2.1 | Photocatalytic Cr(VI) reduction | >99% reduction |
| TAPT-BT-COF | 1,3,5-Tris(4-aminophenyl)triazine, 2,1,3-Benzothiadiazole-4,7-dicarbaldehyde | 1178 | 2.1 | Photocatalytic Cr(VI) reduction | ~80% reduction |
| HIAM-0001 | 1,3,5-trivinylbenzene, 4,7-dibromo-2,1,3-benzothiadiazole | 534 | 1.9 | Photocatalytic H₂ evolution | 1410 μmol g⁻¹ h⁻¹ |
| HIAM-0004 | 1,3,5-tris(4-vinylphenyl)benzene, 4,7-dibromo-2,1,3-benzothiadiazole | 832 | 2.7 | Photocatalytic H₂ evolution | 1526 μmol g⁻¹ h⁻¹ |
| BTpaNda COF | 5,5’-(benzo[c] cjps.orgrsc.orgbohrium.comthiadiazole-4,7-diyl)diisophthalaldehyde, 2,6-Naphthalenediamine | Not specified | Not specified | Photocatalytic H₂O₂ production | 10,122 μmol g⁻¹ h⁻¹ |
Data compiled from research on BT-functionalized COFs for photocatalysis. rsc.orgacs.orgrsc.org
Medicinal Chemistry Perspectives on 6 Methyl 2,1,3 Benzothiadiazol 4 Amine and Its Analogues
Structural Modification and Structure-Activity Relationship (SAR) Studies for Biological Potency
The exploration of the benzothiadiazole scaffold has revealed that substitutions at various positions on the ring system significantly influence the biological activity of the resulting compounds. benthamscience.com Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to achieve higher efficacy and selectivity. For benzothiadiazole derivatives, SAR studies have provided valuable insights into how different functional groups and their positions on the scaffold impact their therapeutic properties.
Impact of Substituent Position and Electronic Effects on Biological Activity
The positions of substituents on the benzothiadiazole ring, particularly at the C4, C5, C6, and C7 positions, play a pivotal role in determining the biological activity of its derivatives. nih.gov The introduction of various functional groups at these positions can modulate the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. nih.gov
For instance, the presence of an amino group at the C4 position, as seen in 6-Methyl-2,1,3-benzothiadiazol-4-amine, can significantly alter the electronic nature of the molecule. The electron-donating properties of the amino group can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological receptors. mdpi.com Conversely, introducing electron-withdrawing groups, such as a nitro group, can have the opposite effect, creating an electron-deficient center that may favor different types of interactions.
Systematic SAR studies on related benzothiadiazole scaffolds have demonstrated that the nature and position of substituents are key determinants of their biological profiles. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, it was observed that the type of substituent at the C2 and C5 positions had a substantial effect on their reactivity and biological activity. nih.gov Similarly, for other heterocyclic systems, such as isoxazoles, the presence and positioning of substituents on appended phenyl rings were found to be critical for their potency as allosteric ligands. dundee.ac.uk These findings underscore the importance of carefully considering both the steric and electronic effects of substituents when designing new benzothiadiazole-based therapeutic agents.
Inhibitory Activity against Specific Enzymes or Molecular Targets
Benzothiazole (B30560) derivatives have been identified as inhibitors of a variety of enzymes and molecular targets, highlighting their potential as therapeutic agents for a range of diseases. researchgate.net The specific inhibitory profile of a benzothiazole derivative is largely determined by its substitution pattern, which dictates its binding affinity and selectivity for a particular target.
For example, certain benzothiazole derivatives have been shown to inhibit microsomal triglyceride transfer protein (MTP), an enzyme involved in lipid metabolism. nih.gov Others have demonstrated inhibitory activity against carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. nih.gov Additionally, some benzothiazole-containing compounds have been found to act as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, a target relevant to neurodegenerative diseases. researchgate.net
In Vitro Studies on Cellular Processes
In vitro studies are essential for elucidating the mechanisms of action of new chemical entities and for assessing their effects on cellular processes. For benzothiadiazole derivatives, such studies have provided valuable information on their potential therapeutic applications.
For instance, in vitro studies have shown that certain benzothiadiazole derivatives can induce apoptosis (programmed cell death) in cancer cell lines, suggesting their potential as anticancer agents. These compounds have also been observed to suppress cell migration, a key process in cancer metastasis. Furthermore, some derivatives have been found to modulate the levels of inflammatory mediators, indicating their potential as anti-inflammatory agents. nih.gov
In the context of vaccine development, specific benzothiadiazole compounds have been investigated for their ability to enhance the release of extracellular vesicles and increase intracellular calcium influx in immune cells. nih.gov These effects suggest that such compounds could serve as novel vaccine adjuvants, augmenting the immune response to antigens. nih.gov
Exploration of Benzothiadiazole and Related Heterocyclic Scaffolds in Drug Discovery
The benzothiadiazole scaffold and related heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets with high affinity. nih.gov This versatility has led to their extensive exploration in drug discovery programs aimed at developing new treatments for a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govfrontiersin.org
The structural diversity that can be achieved through the derivatization of the benzothiadiazole core allows for the fine-tuning of its pharmacological properties. crimsonpublishers.com By systematically modifying the scaffold, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic profile, ultimately leading to the identification of promising drug candidates.
Antimicrobial Activity of Derivatives
Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, with numerous studies demonstrating their activity against a broad spectrum of bacteria and fungi. nih.govmdpi.comresearchgate.net The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential microbial enzymes. researchgate.netnih.gov
The specific substitutions on the benzothiazole ring system have been shown to significantly influence the antimicrobial efficacy of the resulting compounds. For instance, the introduction of certain substituents at the 2-, 5-, and 6-positions of the benzothiazole moiety has been found to be particularly effective in enhancing antimicrobial activity. nih.gov
Below is a table summarizing the antimicrobial activity of selected benzothiazole derivatives against various microbial strains.
| Compound | Microbial Strain | Activity | Reference |
| Benzothiazole-clubbed isatin (B1672199) derivatives | E. coli | Excellent | nih.gov |
| Benzothiazole-clubbed isatin derivatives | P. aeruginosa | Excellent | nih.gov |
| Antipyrine containing 6-substituted benzothiazole-based azo dyes | Salmonella typhimurium | Equipotent to streptomycin | nih.gov |
| Benzothiazole derivatives of isatin | S. aureus | High | nih.gov |
| Benzothiazole derivatives of isatin | E. coli | High | nih.gov |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | E. coli | Moderate to excellent | researchgate.net |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | P. aeruginosa | Moderate to excellent | researchgate.net |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | S. aureus | Moderate to excellent | researchgate.net |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | B. subtilis | Moderate to excellent | researchgate.net |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | C. albicans | Moderate to excellent | researchgate.net |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | A. niger | Moderate to excellent | researchgate.net |
Anti-inflammatory and Analgesic Properties of Related Compounds
In addition to their antimicrobial activity, benzothiazole derivatives have also demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netnih.gov Chronic inflammation is a key factor in the development of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.gov As such, there is a pressing need for new and effective anti-inflammatory drugs.
The anti-inflammatory effects of benzothiazole derivatives are thought to be mediated, at least in part, by their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net Some derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may lead to a more favorable side-effect profile compared to non-selective NSAIDs. nih.gov
The table below provides an overview of the anti-inflammatory and analgesic activities of some benzothiazole derivatives.
| Compound Class | Activity | Mechanism of Action (Proposed) | Reference |
| Benzothiazole-benzamides | Analgesic | Not specified | biomedpharmajournal.org |
| Oxadiazoles clubbed with benzothiazole | Anti-inflammatory, Analgesic | Not specified | researchgate.net |
| Thiazole (B1198619)/oxazole substituted benzothiazoles | Anti-inflammatory, Analgesic | Not specified | nih.gov |
| Benzothiazole derivatives bearing benzenesulphonamide and carboxamide | Anti-inflammatory, Analgesic | Inhibition of COX-1 and COX-2 | nih.gov |
| 2-substituted benzothiazole derivatives | Anti-inflammatory | Modulation of NF-κB, COX-2, and iNOS | nih.govturkjps.org |
Based on a comprehensive search of available scientific literature, there is insufficient detailed research data specifically focusing on the anticancer activity of analogues of this compound to fulfill the requirements of the requested article section, including the creation of detailed data tables.
The majority of published research on related heterocyclic compounds focuses on the benzothiazole scaffold, which is structurally distinct from the 2,1,3-benzothiadiazole (B189464) core of the subject compound. While general statements in some studies suggest that 2,1,3-benzothiadiazole derivatives possess potential anticancer properties, these are not substantiated with specific in vitro cytotoxicity data (such as IC50 values against various cancer cell lines) that would be necessary to construct an informative and scientifically accurate analysis as outlined in the request.
Due to the lack of specific data on the anticancer activity of 2,1,3-benzothiadiazole analogues, it is not possible to generate the requested "Anticancer Activity of Related Compounds" section with the required level of detail and adherence to the provided outline. Providing information on the more extensively studied benzothiazole derivatives would be scientifically inaccurate and would deviate from the explicit focus on "this compound" and its direct analogues.
Future Directions and Emerging Research Avenues for Substituted Benzothiadiazol 4 Amines
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthetic methods for benzothiadiazole derivatives often rely on harsh reagents, energy-intensive conditions, and hazardous solvents, which are misaligned with the principles of green chemistry. airo.co.in The future of synthesizing substituted benzothiadiazol-4-amines is trending towards more sustainable and eco-friendly approaches.
Key areas of development include:
Microwave-Assisted and Ultrasonic Irradiation Synthesis: These energy-efficient techniques can significantly reduce reaction times and energy consumption. airo.co.in Microwave irradiation, for instance, provides uniform heating that accelerates reaction rates under milder conditions. airo.co.in
Green Solvents and Catalysts: Research is shifting from chlorinated solvents like dichloromethane (B109758) to environmentally benign alternatives such as water, ethanol (B145695), and ionic liquids, which are often non-toxic, biodegradable, and recyclable. airo.co.in The use of reusable heterogeneous catalysts, metal-free organocatalysts, and biocatalysts is also being explored to enhance efficiency and minimize waste. airo.co.innih.gov
C-H Activation and Functionalization: Modern synthetic strategies are focusing on direct C-H functionalization of the benzothiadiazole core. researchgate.netacs.org This avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and the associated waste. For example, transition-metal-free, visible-light-induced photocatalysis has been demonstrated for the direct C-H alkylation of benzothiadiazoles at room temperature. acs.org
| Synthesis Strategy | Key Advantages | Example Application |
| Microwave-Assisted Reactions | Reduced reaction times, lower energy consumption. airo.co.in | Rapid synthesis of benzothiazole (B30560) derivatives. airo.co.in |
| Green Solvents (e.g., water, ethanol) | Non-toxic, biodegradable, recyclable. airo.co.in | Condensation reactions for heterocycle formation. nih.gov |
| Heterogeneous Catalysis | Catalyst is easily separated and can be reused. nih.gov | Synthesis of 2-arybenzothiazoles using SnP2O7. nih.gov |
| Direct C-H Functionalization | Fewer synthetic steps, reduced waste, avoids preactivation. researchgate.netacs.org | Palladium-catalyzed C-H alkenylations at the C4 position. researchgate.net |
These sustainable approaches promise to make the synthesis of complex benzothiadiazole derivatives more efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic Characterization Techniques for Complex Systems
As substituted benzothiadiazol-4-amines are incorporated into increasingly complex systems like polymers, metal-organic frameworks (MOFs), and biological probes, advanced spectroscopic techniques become crucial for elucidating their structure and function. ontosight.aimdpi.com While standard techniques like NMR, FTIR, and UV-Vis absorption provide foundational data, future research will increasingly rely on more sophisticated methods. ontosight.ainih.gov
Emerging characterization techniques include:
Multi-dimensional NMR Spectroscopy: Techniques such as COSY, TOCSY, HSQC, and HMBC are essential for unambiguously assigning proton, carbon, and nitrogen resonances in complex derivatives. ipb.pt These methods reveal through-bond correlations, providing definitive structural information. ipb.pt
Near-Edge X-ray Absorption Fine Structure (NEXAFS): This synchrotron-based technique is highly effective for chemical characterization of nitrogen-containing heterocycles. nih.govacs.org NEXAFS can probe the local electronic structure around specific atoms (like nitrogen or sulfur), providing insights into bonding and oxidation states within a larger material. nih.gov
Time-Resolved Spectroscopy: To understand the photophysical properties of benzothiadiazole-based materials used in optoelectronics or as fluorescent probes, time-resolved fluorescence and absorption spectroscopy are critical. These techniques can track the dynamics of excited states, intramolecular charge transfer (ICT), and energy transfer processes on femtosecond to microsecond timescales.
These advanced methods will provide a deeper understanding of molecular structure, intermolecular interactions, and dynamic processes, which is essential for the rational design of new materials. nih.gov
Integration of Computational Design in Materials and Medicinal Chemistry Applications
Computational chemistry has become an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. mdpi.comdiva-portal.orgbiojournals.us For substituted benzothiadiazol-4-amines, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to accelerate the discovery of novel materials. nih.govresearchgate.net
Future applications of computational design include:
Virtual Screening and Property Prediction: DFT calculations can accurately predict key electronic properties such as HOMO/LUMO energy levels, band gaps, and intramolecular charge transfer characteristics. nih.govresearchgate.netresearchgate.net This allows for the rapid screening of large libraries of virtual compounds to identify candidates with desirable properties for applications like organic solar cells or as fluorescent dyes, before committing to costly and time-consuming synthesis. researchgate.net
Mechanism Elucidation: Quantum mechanics can be used to map reaction pathways and understand the mechanisms of synthetic reactions or catalytic cycles. diva-portal.orgescholarship.org This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts. diva-portal.org
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, computational modeling helps to understand how the structural features of benzothiadiazole derivatives influence their biological activity. mdpi.comopenmedicinalchemistryjournal.com Molecular docking studies can predict the binding patterns of these compounds with target proteins, guiding the design of more potent and selective therapeutic agents. mdpi.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Catalysis | Molecular geometry, HOMO/LUMO energies, reaction thermodynamics. mdpi.comnih.gov |
| Time-Dependent DFT (TD-DFT) | Optoelectronics, Spectroscopy | UV-Vis absorption spectra, excited state properties, fluorescence. researchgate.net |
| Molecular Docking | Medicinal Chemistry | Binding modes and affinities with biological targets. mdpi.com |
The synergy between computational prediction and experimental validation is a powerful paradigm that will continue to drive innovation in the field. escholarship.org
Expanding the Scope of Reactivity and Catalysis
Recent breakthroughs in C–H functionalization and photoredox catalysis are set to dramatically expand the synthetic toolkit available for modifying the benzothiadiazole core. nih.govacs.orgacs.org This will allow for the creation of derivatives with unprecedented structural diversity and functionality.
Future research will likely focus on:
Regioselective Functionalization: Gaining precise control over the position of new substituents on the benzothiadiazole ring is a major goal. Methods like regioselective Ir-catalyzed C–H borylation are enabling access to versatile building blocks that can be further functionalized at specific sites (C4, C5, C6, and C7). nih.govresearchgate.netacs.org
Photocatalysis: Benzothiadiazole derivatives are being explored not just as components of materials, but as active catalysts themselves. The benzothiadiazole unit can act as a photosensitizer or a proton-responsive site in photocatalytic systems for applications like hydrogen production. rsc.orgacs.orgchemrxiv.orgacs.org Research into covalent organic frameworks (COFs) and MOFs incorporating benzothiadiazole units shows promise for efficient and stable photocatalysts. rsc.orgrsc.org
Aryne Chemistry: The generation of novel heteroarynes, such as 2,1,3-benzothiadiazol-4,5-yne, opens up powerful new pathways for derivatization. nih.govdiva-portal.org These highly reactive intermediates can be trapped with a wide variety of functional groups, allowing for the rapid construction of complex polycyclic systems. nih.gov
These advancements in reactivity will enable chemists to build more complex and tailored molecules based on the 6-Methyl-2,1,3-benzothiadiazol-4-amine framework, leading to materials with enhanced performance.
Multi-functional Material Design Based on Benzothiadiazole Cores
The inherent electronic and photophysical properties of the benzothiadiazole core make it an ideal building block for multi-functional materials where several properties are combined into a single molecular system. nih.govresearchgate.netresearchgate.net
Emerging areas in multi-functional material design include:
Chemosensors: By combining the benzothiadiazole core with specific recognition units, researchers are designing fluorescent sensors capable of detecting a range of analytes, including cations (like mercury(II)), anions (like acetate), and nitroaromatic compounds used in explosives. nih.govresearchgate.netnih.gov These sensors often exhibit solvatochromism, where their color and fluorescence change in response to the polarity of their environment. nih.gov
Organic Electronics: The electron-accepting nature of benzothiadiazole is widely exploited in donor-acceptor (D-A) type polymers and small molecules for organic electronics. nih.govcjps.orgmdpi.com Future work will focus on molecular engineering, such as through fluorination or alkylation, to balance properties like charge carrier mobility and mechanical stretchability for applications in flexible and wearable devices. rsc.org
Porous Frameworks (MOFs and COFs): Incorporating benzothiadiazole derivatives as linkers in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a rapidly growing field. mdpi.comrsc.orgresearchgate.net These porous materials have applications in gas storage, separation, and heterogeneous catalysis. mdpi.comrsc.org For example, benzothiadiazole-based MOFs have been shown to act as efficient generators of reactive oxygen species (ROS) under visible light, enabling their use as photocatalysts for organic synthesis. rsc.org
The design of these advanced materials relies on a deep understanding of structure-property relationships, allowing for the rational tuning of the benzothiadiazole core to achieve desired functionalities. researchgate.net
Q & A
Basic: What are the standard synthetic routes for 6-methyl-1,3-benzothiazol-2-amine, and how are intermediates characterized?
Answer:
A common synthesis involves reacting 4-methylaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition. The reaction mixture is stirred for 6–8 hours, neutralized with NaOH, and recrystallized from ethanol to yield the product (70% yield, m.p. 165–170°C) . Key characterization techniques include:
- IR spectroscopy : Peaks at ~3140 cm⁻¹ (Ar C-H), 1621 cm⁻¹ (C=N), and 1340 cm⁻¹ (C-N) confirm structural motifs .
- 1H NMR : Aromatic protons appear as multiplet signals between δ 6.4–8.3 ppm, while NH groups resonate at δ 4.1–4.2 ppm .
Advanced: How can reaction conditions be optimized for introducing substituents to the benzothiazole core?
Answer:
Functionalization often involves refluxing 6-methylbenzothiazol-2-amine with substituted phenacyl bromides in ethanol under sodium acetate catalysis. For example:
- Phenacyl bromide derivatives : React at 70–80°C for 7 hours, followed by recrystallization from methanol/ACN (1:1) to achieve yields >85% .
- Hydrazone formation : Use hydrazine hydrochloride in ethylene glycol under reflux (2 hours), with catalytic glacial acetic acid to enhance reaction rates .
Critical parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature control (±5°C), and stoichiometric ratios (1:1.1 amine:electrophile) significantly impact regioselectivity and purity .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data for derivatives?
Answer:
Discrepancies often arise from polymorphic forms or residual solvents. To mitigate:
- Recrystallization protocols : Use solvent pairs (e.g., ethyl acetate/hexane) to isolate pure polymorphs. For example, recrystallizing from chloroform vs. ethanol can shift melting points by 5–10°C .
- Analytical cross-validation : Combine 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For instance, FABMS (m/z 466) and elemental analysis (C: 56.59%, N: 12.00%) resolve ambiguities in hydrazone derivatives .
Basic: What spectroscopic methods are essential for characterizing benzothiazole derivatives?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=N at 1550–1620 cm⁻¹, NH at 3400–3550 cm⁻¹) .
- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (δ 150–160 ppm) confirm ring substitution patterns .
- Mass spectrometry : FABMS or ESI-MS provides molecular ion peaks (e.g., m/z 482.90 for nitrophenyl derivatives) .
Advanced: What strategies enhance the biological activity of 6-methylbenzothiazole derivatives?
Answer:
- Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂ at the 4-position) improves antimicrobial potency by 2–4× compared to methyl substituents .
- Hybrid scaffolds : Coupling with triazines (e.g., 6-chloro-N2,N4-bis(benzothiazolyl)-1,3,5-triazine-2,4-diamine) enhances anticancer activity via intercalation or topoisomerase inhibition .
- Docking studies : Use software like AutoDock to predict binding affinities for targets (e.g., TNF-α, EGFR) .
Advanced: How are synthetic byproducts or impurities identified and mitigated?
Answer:
- TLC monitoring : Employ ACN/methanol (1:1) mobile phases to track reaction progress (Rf: 0.6–0.74 for benzothiazoles) .
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to isolate impurities (e.g., unreacted phenacyl bromides) .
- HPLC purity checks : C18 columns with UV detection at 254 nm ensure >95% purity for biological assays .
Basic: What safety precautions are critical during benzothiazole synthesis?
Answer:
- Toxic reagents : Bromine and hydrazine hydrochloride require fume hood use and PPE (gloves, goggles).
- Waste management : Neutralize acidic residues (e.g., glacial acetic acid) with NaHCO3 before disposal .
- Thermal hazards : Monitor exothermic reactions (e.g., cyclization at 260°C) using jacketed reactors .
Advanced: How can computational tools guide the design of novel derivatives?
Answer:
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize redox activity .
- Molecular dynamics : Simulate ligand-protein interactions (e.g., with CYP450 enzymes) to reduce metabolic degradation .
- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
